
1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is a complex organic compound characterized by the presence of three tert-butylbenzene groups attached to a central bromomethane unit. This compound is notable for its bulky structure, which can influence its reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the free radical bromination of 4-tert-butylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) has several applications in scientific research:
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties.
Industry: It is used in the production of advanced materials, including polymers and ligands for catalysis.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo further transformations, leading to the final products. The bulky tert-butyl groups can influence the reactivity by providing steric hindrance, which can affect the rate and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4,6-tri-tert-butylbenzene: This compound is similar in structure but has only one bromine atom attached to a single benzene ring.
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane: Another compound with multiple tert-butyl groups, but with different functional groups and applications.
Uniqueness
1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is unique due to its central bromomethane unit connecting three bulky tert-butylbenzene groups. This structure provides distinct steric and electronic properties, making it valuable in specific synthetic applications where such characteristics are desired .
Propriétés
Numéro CAS |
87655-62-7 |
|---|---|
Formule moléculaire |
C31H39Br |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
1-[bromo-bis(4-tert-butylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C31H39Br/c1-28(2,3)22-10-16-25(17-11-22)31(32,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
Clé InChI |
FDERMJJAMHDFQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
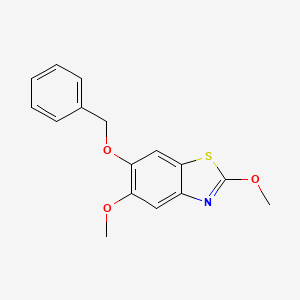


![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)

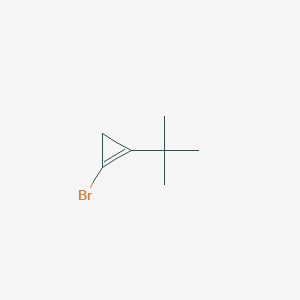
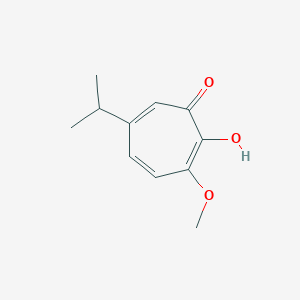
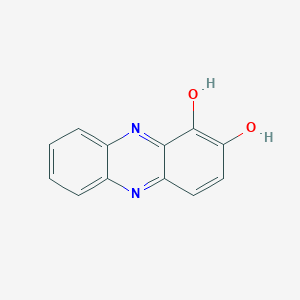
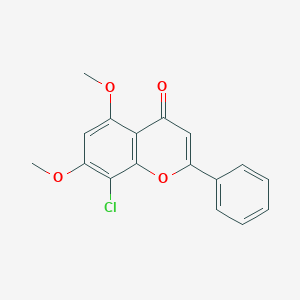
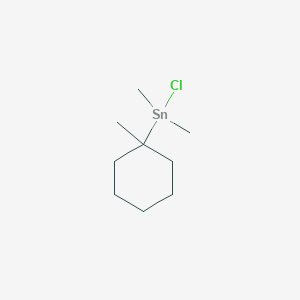
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
